molecular formula C23H25NO4 B12979051 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid

Cat. No.: B12979051
M. Wt: 379.4 g/mol
InChI Key: LMYKXWXGWJEZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid primarily involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids. This selective protection and deprotection mechanism is crucial for the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid apart is its unique cyclobutyl structure, which provides additional steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of peptides that require stringent protection of amino groups .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylcyclobutyl]acetic acid

InChI

InChI=1S/C23H25NO4/c1-22(2)13-23(14-22,11-20(25)26)24-21(27)28-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

LMYKXWXGWJEZFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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